2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
CAS No.: 1956379-16-0
Cat. No.: VC20140232
Molecular Formula: C11H6BrClN4
Molecular Weight: 309.55 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine - 1956379-16-0](/images/structure/VC20140232.png)
Specification
CAS No. | 1956379-16-0 |
---|---|
Molecular Formula | C11H6BrClN4 |
Molecular Weight | 309.55 g/mol |
IUPAC Name | 2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine |
Standard InChI | InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H |
Standard InChI Key | UYUJCOYIBWOLEC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine features a bicyclic system comprising a pyrazole ring fused to a pyridazine moiety. The 4-bromophenyl group is attached to the pyrazole’s 2-position, while a chlorine atom occupies the 7-position of the pyridazine ring (Figure 1) . X-ray crystallography of analogous compounds confirms a planar geometry, with dihedral angles between the bromophenyl group and the fused core averaging 12.5° . The halogen substituents contribute to dipole-dipole interactions, enhancing crystallinity and stability .
Solubility and Reactivity
The compound is a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . LogP calculations predict a value of 3.2 ± 0.4, indicating moderate lipophilicity suitable for membrane permeability . The chlorine atom at C7 participates in nucleophilic substitution reactions, while the bromine on the phenyl ring enables Suzuki-Miyaura cross-coupling, as demonstrated in derivatives .
Synthesis and Optimization Strategies
Vilsmeier-Haack Cyclization
A robust synthesis involves reacting 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines with the Vilsmeier-Haack reagent (POCl₃/DMF). Under reflux conditions, this method yields 2-(4-bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine in 71–92% purity (Table 1) . Microwave-assisted synthesis reduces reaction times from 12 hours to 8 minutes, achieving comparable yields (75–95%) .
Table 1: Synthesis Yields Under Varied Conditions
Entry | R₁ | R₂ | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | -C₆H₅ | -C₆H₅ | 12 | 75 | 92 |
2 | -4-ClC₆H₄ | -4-ClC₆H₄ | 10 | 92 | 95 |
3 | -4-BrC₆H₄ | -4-BrC₆H₄ | 8 | 85 | 94 |
Post-Synthetic Modifications
The chlorine atom at C7 undergoes nucleophilic displacement with amines (e.g., piperazine, morpholine) in DMF at 80°C, producing analogs with enhanced water solubility . Bromine at the phenyl ring facilitates Pd-catalyzed couplings; for instance, Suzuki reactions with arylboronic acids yield biaryl derivatives active against Mycobacterium tuberculosis (MIC: 2.5 µg/mL) .
Pharmacological Activities
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Bacteria: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungi: 90% inhibition of Candida albicans at 16 µg/mL .
The 4-bromophenyl group enhances membrane penetration, while the pyridazine core disrupts microbial DNA gyrase .
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 1 (CDK1), with the chlorine atom forming a critical hydrogen bond with Asp146 . In MCF-7 breast cancer cells, the compound inhibits proliferation (IC₅₀: 3.8 µM) by arresting the G2/M phase .
Applications in Drug Discovery
Anticancer Scaffold
Structural analogs show promise as GSK-3β inhibitors (Ki: 0.45 µM), modulating Wnt/β-catenin pathways in colorectal cancer models . The bromine substituent’s hydrophobicity improves blood-brain barrier penetration, enabling CNS-targeted therapies .
Comparative Analysis with Structural Analogues
Table 2: Biological Activities of Pyrazolo[3,4-D]pyridazine Derivatives
Compound | Substituents | Activity (IC₅₀) | Target |
---|---|---|---|
2-(4-Bromophenyl)-7-Cl | Br, Cl | 3.8 µM (CDK1) | Breast cancer |
2-(3-Bromophenyl)-7-Me | Br, CH₃ | 8.2 µM (PDE4) | Inflammation |
5-(4-Cl-C₆H₄)-6-Me | Cl, CH₃ | 12.4 µM (GSK-3β) | Neurodegeneration |
7-F-2-(4-F-C₆H₄) | F, F | 22.1 µM (CYP450) | Drug metabolism |
The 4-bromophenyl/7-chloro substitution pattern confers superior kinase affinity compared to methyl or fluorine analogs .
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